Fructose 6-(barium phosphate)

Description

Systematic IUPAC Nomenclature and CAS Registry

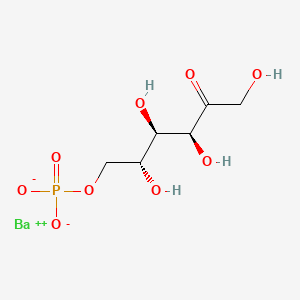

Fructose 6-(barium phosphate) is systematically named barium(2+);[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl phosphate by IUPAC standards. This nomenclature reflects its stereochemistry, with the barium cation neutralizing the phosphate group attached to the C6 position of the β-D-fructofuranose ring. The compound is registered under CAS 6035-54-7 , distinguishing it from other fructose phosphate derivatives.

Table 1: Key identifiers of fructose 6-(barium phosphate)

| Property | Description |

|---|---|

| IUPAC Name | barium(2+);[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl phosphate |

| CAS Registry Number | 6035-54-7 |

| Molecular Formula | C₆H₁₁BaO₉P |

| Molecular Weight | 395.45 g/mol |

The molecular formula C₆H₁₁BaO₉P confirms a 1:1 stoichiometric ratio between the barium cation and the fructose 6-phosphate anion.

Structural Relationship to Fructose Phosphate Isomers

Fructose 6-(barium phosphate) belongs to a family of fructose phosphate isomers distinguished by phosphate group placement:

- Fructose 1-phosphate : The phosphate group is esterified at the C1 position. This isomer is a key intermediate in fructolysis, metabolized by aldolase B into glyceraldehyde and dihydroxyacetone phosphate.

- Fructose 2,6-bisphosphate : A regulatory molecule in glycolysis and gluconeogenesis, with phosphate groups at C2 and C6. It allosterically activates phosphofructokinase 1 (PFK-1).

- Fructose 6-phosphate : The unbound form of the anion in fructose 6-(barium phosphate), which participates in glycolysis and the pentose phosphate pathway.

Table 2: Structural and functional comparison of fructose phosphate isomers

The C6 phosphorylation in fructose 6-(barium phosphate) renders it structurally analogous to free fructose 6-phosphate but stabilized by ionic interaction with barium. Differentiation between these isomers is achievable via high-resolution mass spectrometry, as fragmentation patterns vary with phosphate positioning.

Barium Coordination Chemistry in Phosphate Salts

Barium ions in fructose 6-(barium phosphate) exhibit ionic coordination with phosphate oxygen atoms. The barium cation (Ba²⁺) forms a dative bond with the negatively charged phosphate group, creating a stable salt. In crystalline phosphate salts, barium often adopts 7- to 10-coordinate geometries with oxygen ligands, as observed in barium hydrogen orthophosphate (BaHPO₄) and barium phosphate (Ba₃(PO₄)₂).

Table 3: Barium coordination in select phosphate salts

In fructose 6-(barium phosphate), the barium ion likely coordinates with:

- Two oxygen atoms from the phosphate group.

- Five hydroxyl oxygens from the fructose ring.

- One water molecule in hydrated forms.

This coordination stabilizes the compound’s crystalline structure and influences its solubility profile, which is notably lower than that of alkali metal phosphate salts.

Properties

CAS No. |

6035-54-7 |

|---|---|

Molecular Formula |

C6H11BaO9P |

Molecular Weight |

395.45 g/mol |

IUPAC Name |

barium(2+);[(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] phosphate |

InChI |

InChI=1S/C6H13O9P.Ba/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h4-7,9-11H,1-2H2,(H2,12,13,14);/q;+2/p-2/t4-,5-,6-;/m1./s1 |

InChI Key |

DJBNYGRIFMIHIS-RWOHWRPJSA-L |

SMILES |

C(C(C(C(C(=O)CO)O)O)O)OP(=O)([O-])[O-].[Ba+2] |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)OP(=O)([O-])[O-].[Ba+2] |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)OP(=O)([O-])[O-].[Ba+2] |

Other CAS No. |

6035-54-7 |

Pictograms |

Irritant |

Origin of Product |

United States |

Scientific Research Applications

Biochemical Applications

Fructose 6-phosphate (F6P), the base compound from which fructose 6-(barium phosphate) is derived, is a critical metabolite in cellular metabolism. It plays a significant role in glycolysis, where it is converted into fructose 1,6-bisphosphate by the enzyme phosphofructokinase. This reaction is pivotal for energy production in both prokaryotic and eukaryotic organisms .

Table 1: Key Biochemical Pathways Involving Fructose 6-Phosphate

| Pathway | Role of Fructose 6-Phosphate |

|---|---|

| Glycolysis | Precursor for energy production |

| Pentose Phosphate Pathway | Source of ribose-5-phosphate |

| Synthesis of Amino Acids | Intermediate in amino acid synthesis |

Microbiological Applications

Recent studies have highlighted the role of F6P in microbial metabolism. For instance, certain strains of Lactobacillus utilize fructose 6-phosphate phosphoketolase (F6PPK) to convert F6P into acetyl phosphate, which is essential for energy generation under anaerobic conditions. This pathway has implications for enhancing fermentation processes in food production .

Case Study: Lactobacillus Strains

- Objective : Investigate F6PPK activity in wild-type strains.

- Findings : F6PPK activity was detected in Lactobacillus reuteri, indicating its potential role in improving fermentation efficiency by utilizing F6P more effectively under stress conditions such as low pH and bile salt exposure .

Therapeutic Potential

Fructose 6-(barium phosphate) also shows promise in therapeutic applications, particularly concerning cancer metabolism. Alterations in metabolic pathways involving F6P have been linked to cancer cell proliferation and survival. Research indicates that targeting the enzymes involved in the conversion of F6P could provide new avenues for cancer treatment by disrupting energy production in tumor cells .

Table 2: Potential Therapeutic Targets Related to Fructose 6-Phosphate

| Target Enzyme | Role | Implications for Cancer Treatment |

|---|---|---|

| Phosphofructokinase | Regulates glycolysis | Inhibition may reduce tumor growth |

| Aldolase | Splits fructose 1,6-bisphosphate | Targeting could disrupt energy supply |

| Fructose 1,6-bisphosphatase II | Involved in gluconeogenesis | Modulating activity may affect tumor metabolism |

Preparation Methods

Enzymatic Synthesis of Fructose 6-Phosphate

Fructose 6-phosphate is typically synthesized enzymatically starting from simpler sugar phosphates such as dihydroxyacetone phosphate (DHAP) and glyceraldehyde 3-phosphate (G3P) through aldolase-catalyzed reactions.

- Starting Materials: Dihydroxyacetone phosphate (DHAP) and glyceraldehyde 3-phosphate (G3P).

- Enzymes: Aldolase catalyzes the condensation of DHAP and G3P to form fructose 1,6-bisphosphate (FDP).

- Subsequent Steps: FDP is then converted to fructose 6-phosphate (F-6-P) by enzymatic hydrolysis or treatment with phosphatases.

This enzymatic route provides high specificity and yields fructose 6-phosphate in relatively pure form, suitable for further chemical manipulation or isolation.

Isolation and Purification as Barium Salt

The isolation of fructose 6-phosphate as its barium salt involves precipitation using barium chloride (BaCl₂):

- Initial Precipitation: After enzymatic synthesis, barium chloride is added to the reaction mixture to precipitate unwanted phosphate-containing impurities, which are filtered off.

- Product Precipitation: Additional BaCl₂ is added to the filtrate, followed by ethanol to induce precipitation of fructose 6-(barium phosphate).

- Yield and Purity: This procedure yields a solid product containing approximately 86% purity of barium fructose 6-phosphate with about 80% yield based on starting DHAP.

The barium salt form is preferred for its stability and ease of handling during further chemical or enzymatic transformations.

Detailed Protocol Summary

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | DHAP + G3P + Aldolase | Enzymatic condensation to fructose 1,6-bisphosphate | Formation of FDP mixture |

| 2 | Treatment with phosphatase or Dowex 50 (H⁺) resin, hydrolysis at 90°C for 5 h | Conversion of FDP to fructose 6-phosphate | F-6-P formation |

| 3 | Addition of BaCl₂ (26.3 g, 120 mmol) | Precipitation of impurities, filtration | Removal of unwanted phosphates |

| 4 | Additional BaCl₂ (17.4 g, 100 mmol) + ethanol (600 mL) | Precipitation of fructose 6-(barium phosphate) | Isolation of barium salt |

| 5 | Filtration and drying | Collection of solid product | 28.3 g solid, 86% purity, 80% yield based on DHAP |

This method is scalable and reproducible, suitable for laboratory synthesis of fructose 6-(barium phosphate).

Research Findings and Analytical Data

- Enzymatic Efficiency: The aldolase-catalyzed condensation and subsequent enzymatic treatments yield fructose 6-phosphate in high specificity with minimal side products.

- Stability Considerations: DHAP is unstable above pH 6; thus, reactions are maintained at acidic to neutral pH to preserve substrate integrity.

- Purification: The use of barium chloride and ethanol precipitation effectively separates fructose 6-(barium phosphate) from other phosphate species.

- Yield: The overall process achieves approximately 80-86% yield with high purity, making it suitable for biochemical applications requiring this compound.

- Characterization: Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) analyses confirm the structure and purity of the product.

Alternative Synthetic Routes and Notes

- While chemical phosphorylation methods exist for sugar phosphates, enzymatic synthesis is preferred due to regio- and stereospecificity.

- The barium salt form facilitates purification and crystallization but requires careful handling due to the toxicity of barium salts.

- The enzymatic synthesis can be integrated with cofactor regeneration systems (e.g., using phosphoenolpyruvate as a phosphoryl donor) to improve efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.